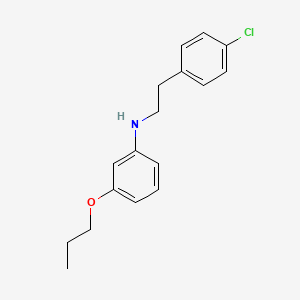

N-(4-Chlorophenethyl)-3-propoxyaniline

Description

N-(4-Chlorophenethyl)-3-propoxyaniline is an aromatic amine derivative characterized by a 3-propoxyaniline core substituted with a 4-chlorophenethyl group at the nitrogen atom. Its molecular formula is C₁₇H₁₉ClNO, with a calculated molecular weight of 288.45 g/mol. The compound features two distinct functional moieties:

- A 3-propoxy group on the aniline ring, which enhances lipophilicity and may influence solubility and receptor interactions.

Properties

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-3-propoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO/c1-2-12-20-17-5-3-4-16(13-17)19-11-10-14-6-8-15(18)9-7-14/h3-9,13,19H,2,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWDPBAJNGLFKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)NCCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenethyl)-3-propoxyaniline typically involves the reaction of 4-chlorophenethylamine with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(4-Chlorophenethyl)-3-propoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenethyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced forms of the compound, such as amines or alcohols.

Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry: N-(4-Chlorophenethyl)-3-propoxyaniline is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents targeting specific biological pathways.

Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural features make it a valuable candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and other functional materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenethyl)-3-propoxyaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with bacterial cell membranes, disrupting their integrity and resulting in antimicrobial activity.

Comparison with Similar Compounds

3-Chloro-N-[(4-propoxyphenyl)methyl]aniline ()

Molecular Formula: C₁₆H₁₈ClNO Molecular Weight: 275.77 g/mol Key Differences:

- Substituent Position : The propoxy group is located on the benzyl ring (para position) rather than the aniline ring.

- N-Substituent : A benzyl (CH₂-phenyl) group replaces the phenethyl (CH₂CH₂-phenyl) chain, reducing steric bulk.

Implications : - The absence of a chlorine atom on the benzyl ring could reduce halogen-bonding interactions in biological systems.

N-p-Chloro-phenethynorhydromorphone ()

Molecular Formula : C₂₃H₂₃ClN₂O₃

Molecular Weight : 410.89 g/mol

Key Differences :

- Core Structure : A morphinan backbone (opioid pharmacophore) replaces the aniline core.

- Substituent : The 4-chlorophenethyl group is retained but integrated into a complex polycyclic system.

Pharmacological Insights : - Exhibits nanomolar MOR binding affinity (Ki = 0.8 nM) and dual µ/δ opioid receptor agonism (δ/µ ratio = 1.2) .

- The 4-chlorophenethyl group likely enhances receptor interaction via hydrophobic and halogen-bonding effects.

- Demonstrates respiratory safety in normocapnic conditions but inhibits breathing under hypercapnia, highlighting substituent-dependent side effects .

3-Chloro-N-phenyl-phthalimide ()

Molecular Formula: C₁₄H₈ClNO₂ Molecular Weight: 257.67 g/mol Key Differences:

- Core Structure : A phthalimide ring system replaces the aniline backbone.

- Applications: Used as a monomer precursor for polyimide synthesis, emphasizing its role in polymer chemistry rather than bioactivity . Functional Contrast:

- The phthalimide group introduces rigidity and thermal stability, making it unsuitable for flexible drug design but ideal for high-performance polymers.

Data Table: Comparative Overview

Key Observations and Implications

Substituent Positioning : The placement of propoxy and chloro groups significantly impacts physicochemical properties. For example, the 3-propoxy substitution on the aniline ring (target compound) may enhance solubility compared to para-substituted analogs .

N-Substituent Effects: Phenethyl chains (vs.

Halogen Interactions: Chlorine atoms contribute to receptor affinity via halogen bonding, as seen in opioid derivatives, but may introduce toxicity risks in non-pharmaceutical applications .

Biological Activity

N-(4-Chlorophenethyl)-3-propoxyaniline is an organic compound classified as an aniline derivative, notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a 4-chlorophenethyl group and a 3-propoxy group attached to an aniline moiety. Its molecular formula is , with a molecular weight of approximately 295.80 g/mol. The presence of the chlorine atom significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, thereby exerting anticancer effects.

- Membrane Disruption : It can interact with bacterial cell membranes, leading to increased permeability and subsequent cell death, which underlies its antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes, which is critical for its antibacterial action.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death) and preventing cell division. The specific pathways involved in these effects are still under investigation but are believed to relate to its interaction with key regulatory proteins in cancer cells.

Research Findings

Several studies have explored the biological activity of this compound:

- Study 1 : A study published in the Journal of Medicinal Chemistry assessed the compound's antimicrobial efficacy against Gram-positive and Gram-negative bacteria, reporting a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

- Study 2 : In cancer research, a paper in Cancer Letters demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer.

- Study 3 : A pharmacological assessment highlighted the compound's potential as a lead candidate for drug development due to its favorable safety profile observed in preliminary toxicity studies.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(4-Methylphenethyl)-3-propoxyaniline | C17H21N O | Contains a methyl group instead of chlorine |

| N-(4-Bromophenethyl)-3-propoxyaniline | C17H20BrN O | Contains bromine, affecting reactivity |

| N-(4-Fluorophenethyl)-3-propoxyaniline | C17H20F N O | Contains fluorine, influencing biological activity |

The presence of the chlorine atom in this compound enhances its reactivity and biological activity compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.